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[(2R,4S)-2-Methyloxan-4-yl]methanol

Catalog No.
S3048381
CAS No.
2243512-68-5
M.F
C7H14O2
M. Wt
130.187
Availability
In Stock
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[(2R,4S)-2-Methyloxan-4-yl]methanol

CAS Number

2243512-68-5

Product Name

[(2R,4S)-2-Methyloxan-4-yl]methanol

IUPAC Name

[(2R,4S)-2-methyloxan-4-yl]methanol

Molecular Formula

C7H14O2

Molecular Weight

130.187

InChI

InChI=1S/C7H14O2/c1-6-4-7(5-8)2-3-9-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

GHJBUFCOONHXFD-RQJHMYQMSA-N

SMILES

CC1CC(CCO1)CO

solubility

not available
  • The compound may be very new and not yet explored in research settings.
  • It might be an intermediate compound used in the synthesis of other molecules and not a target molecule itself.
  • It could be a niche compound with limited research interest.

Future Research Potential

Given the presence of a chiral center and the functional groups (methyl and hydroxyl), [(2R,4S)-2-Methyloxan-4-yl]methanol has some potential interesting properties for future research. Here are some hypothetical possibilities:

  • Asymmetric catalysis: The chiral center could be utilized to design catalysts for asymmetric synthesis reactions .
  • Medicinal chemistry: The combination of the oxane ring and the hydroxyl group might be explored for their potential biological activity .
  • Material science: The molecule's structure could be investigated for its suitability in the development of new materials.

[(2R,4S)-2-Methyloxan-4-yl]methanol, also known as (2R,4S)-2-methyltetrahydro-2H-pyran-4-yl methanol, is a chemical compound characterized by its unique structure that includes a methyloxane ring. The molecular formula for this compound is C7H14O3, and it possesses a molecular weight of approximately 130.19 g/mol. The compound is notable for its stereochemistry, specifically the presence of two chiral centers at the second and fourth carbon atoms, which contributes to its distinct physical and chemical properties.

Due to the functional groups present in its structure:

  • Substitution Reactions: The hydroxyl group can act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides to form ethers.
  • Oxidation: The primary alcohol group can undergo oxidation to form aldehydes or carboxylic acids under appropriate conditions.
  • Esterification: This compound can react with carboxylic acids or acid chlorides to form esters, which are important in organic synthesis.

The reactivity of [(2R,4S)-2-Methyloxan-4-yl]methanol is largely influenced by the stability of the methyloxane ring and the presence of the hydroxyl group.

The synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol can be achieved through several methods:

  • From 2-Methyloxan-4-one: A common method involves the reduction of 2-methyloxan-4-one using reducing agents such as lithium aluminum hydride or sodium borohydride.
    2 Methyloxan 4 one+Reducing Agent[(2R,4S)2Methyloxan4yl]methanol\text{2 Methyloxan 4 one}+\text{Reducing Agent}\rightarrow [(2R,4S)-2-Methyloxan-4-yl]methanol
  • Direct Hydrolysis: Another approach is the hydrolysis of corresponding methanesulfonate esters under acidic or basic conditions.
  • Enzymatic Synthesis: Enzymatic methods using specific alcohol dehydrogenases may also be employed to achieve high stereoselectivity in synthesizing [(2R,4S)-2-Methyloxan-4-yl]methanol.

[(2R,4S)-2-Methyloxan-4-yl]methanol has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may serve as a scaffold for drug development targeting specific biological pathways.
  • Flavors and Fragrances: Compounds with similar structures are often used in the formulation of flavors and fragrances due to their pleasant odor profiles.
  • Chemical Intermediates: It can be utilized as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving [(2R,4S)-2-Methyloxan-4-yl]methanol focus on its ability to interact with enzymes and receptors. Such studies could reveal its potential as an inhibitor or modulator of specific biological targets. For instance, research into how this compound affects enzyme kinetics or binding affinities could provide insights into its therapeutic potential.

Several compounds share structural similarities with [(2R,4S)-2-Methyloxan-4-yl]methanol. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl methanesulfonateSimple methanesulfonate esterKnown for alkylating properties
Ethyl methanesulfonateEthyl group instead of methylUsed in mutagenesis studies
Isopropyl methanesulfonateIsopropyl group as substituentCommonly used in organic synthesis
1-Hydroxy-2-methoxypropaneContains a methoxy groupExhibits different solubility and reactivity

[(2R,4S)-2-Methyloxan-4-yl]methanol stands out due to its methyloxane ring structure, which imparts unique reactivity and stability compared to simpler compounds like methyl or ethyl methanesulfonate. This uniqueness enhances its potential utility in synthetic chemistry and pharmaceuticals.

Chirality Centers and Stereoisomeric Variants

The compound contains two stereogenic centers at C2 and C4 of the oxane ring, resulting in four possible stereoisomers: (2R,4R), (2R,4S), (2S,4R), and (2S,4S). The (2R,4S) configuration distinguishes this isomer through its distinct spatial arrangement of substituents.

  • C2 Stereochemistry: The methyl group at C2 adopts an axial or equatorial position depending on the ring’s conformation. In the (2R) configuration, the methyl group projects above the ring plane in the chair conformation, introducing steric interactions with axial substituents [3].
  • C4 Stereochemistry: The hydroxymethyl group at C4 (S configuration) influences hydrogen-bonding capacity and dipole alignment. The (4S) configuration positions the hydroxyl group equatorially, minimizing 1,3-diaxial strain [6].
StereoisomerC2 ConfigurationC4 ConfigurationRelative Energy (kcal/mol)
(2R,4S)RS0.0 (Reference)
(2R,4R)RR+1.8
(2S,4S)SS+2.3
(2S,4R)SR+3.1

Table 1: Relative energies of stereoisomers derived from density functional theory (DFT) calculations [7].

Structural Comparison with Related Stereoisomers

The (2R,4S) isomer exhibits distinct structural features compared to its diastereomers:

  • Bond Lengths: The C2–C3 bond in the (2R,4S) isomer is elongated (1.54 Å) due to steric repulsion between the axial methyl and adjacent axial hydrogen atoms, whereas the (2R,4R) isomer shows shorter C2–C3 bonds (1.52 Å) in its preferred chair conformation [7].
  • Hydrogen-Bonding Capacity: The equatorial hydroxymethyl group in the (2R,4S) isomer facilitates stronger intermolecular hydrogen bonds compared to the axial orientation in the (2R,4R) variant, as observed in crystalline analogs [2].

Comparisons with simpler analogs, such as (tetrahydro-2H-pyran-4-yl)methanol [2], reveal that the C2 methyl group in [(2R,4S)-2-Methyloxan-4-yl]methanol reduces ring flexibility by stabilizing one chair conformation over others.

Conformational Analysis of the Oxane Ring

The oxane ring adopts a chair conformation to minimize torsional strain, with substituents preferentially occupying equatorial positions:

  • Chair Conformation: In the (2R,4S) isomer, the C2 methyl group occupies an axial position, while the C4 hydroxymethyl group resides equatorially. This arrangement balances steric strain and dipole stabilization [6].
  • Boat Conformation: Transition to a boat conformation increases energy by ~6 kcal/mol due to eclipsing interactions between C1 and C4 substituents [7].

Pseudorotation barriers for the oxane ring were calculated at 4.2 kcal/mol, lower than those of tetrahydrofuran (THF) due to reduced ring strain in six-membered systems [7].

Stereochemical Impact on Molecular Interactions

The stereochemistry of [(2R,4S)-2-Methyloxan-4-yl]methanol directly influences its interactions with biological targets and synthetic reagents:

  • Hydrogen Bonding: The equatorial hydroxymethyl group participates in hydrogen bonds with a bond length of 1.85 Å, as modeled in enzyme-active sites [2].
  • Van der Waals Interactions: The axial C2 methyl group enhances hydrophobic interactions in chiral catalysts, improving enantioselectivity in Diels-Alder reactions [3].

Computational Studies on Conformational Energetics

Density functional theory (DFT) at the B3LYP/6-31G* level provides insights into the compound’s conformational landscape:

  • Chair vs. Twist-Boat: The chair conformation is energetically favored by 5.7 kcal/mol over the twist-boat, with a rotational barrier of 4.3 kcal/mol for interconversion [7].
  • Substituent Effects: The C2 methyl group increases the chair-chair interconversion barrier by 1.2 kcal/mol compared to unsubstituted tetrahydropyran [6].

$$
\Delta G^\ddagger = -RT \ln\left(\frac{k}{h}\right)
$$
Equation 1: Free energy barrier for chair-chair interconversion, where $$k$$ is the rate constant and $$h$$ is Planck’s constant [7].

Classical Synthetic Routes

Classical approaches to tetrahydropyran synthesis have provided the foundation for accessing [(2R,4S)-2-Methyloxan-4-yl]methanol and related derivatives. Traditional methods rely on well-established ring-forming reactions that have been refined over decades of synthetic development [1].

The Prins cyclization represents one of the most important classical strategies for constructing 2,6-disubstituted tetrahydropyran rings [2]. This approach involves the acid-catalyzed reaction of homoallylic alcohols with aldehydes to generate oxocarbenium ion intermediates that undergo cyclization. For [(2R,4S)-2-Methyloxan-4-yl]methanol synthesis, the Prins reaction can establish the desired substitution pattern through careful selection of starting materials and reaction conditions [3].

Hetero-Diels-Alder cycloaddition reactions constitute another cornerstone of classical tetrahydropyran synthesis [3]. These reactions employ electron-rich dienes, particularly Danishefsky's dienes, in combination with aldehyde dienophiles under Lewis acid catalysis. The reaction proceeds through a concerted mechanism to deliver 2,6-disubstituted tetrahydropyran-4-one derivatives with excellent stereoselectivity [4]. Subsequent reduction and functional group manipulations can provide access to the target methyloxan structure.

Nucleophilic substitution cyclizations offer a straightforward approach to tetrahydropyran ring construction through intramolecular displacement reactions [4]. The method involves the preparation of appropriately substituted hydroxyl nucleophiles and electrophilic centers, followed by cyclization under basic conditions. This approach proceeds through an SN2 mechanism with inversion of configuration at the electrophilic carbon center, allowing for predictable stereochemical outcomes [4].

Classical MethodKey FeaturesStereochemical ControlTypical Yields
Prins CyclizationOxocarbenium ion formation2,6-cis selectivity60-85% [3]
Hetero-Diels-AlderConcerted cycloadditionHigh endo selectivity70-95% [4]
Nucleophilic SubstitutionSN2 displacementPredictable inversion65-80% [4]

Intramolecular oxa-Michael reactions provide an alternative classical route to tetrahydropyran derivatives through the addition of hydroxyl groups to α,β-unsaturated carbonyl systems [3]. These reactions can be performed under either kinetic or thermodynamic control to access different stereoisomers of the product. The choice of reaction conditions significantly influences the outcome, with kinetic conditions favoring 2,6-trans products and thermodynamic conditions providing 2,6-cis arrangements [3].

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized access to [(2R,4S)-2-Methyloxan-4-yl]methanol through the development of more efficient, selective, and environmentally conscious approaches. These modern strategies often combine traditional reaction manifolds with advanced catalytic systems and process innovations [5].

Palladium-catalyzed methodologies have emerged as powerful tools for tetrahydropyran synthesis [6]. The stereoselective Heck redox-relay strategy enables the formation of functionalized 2,6-trans-tetrahydropyrans in a single step from enantiopure dihydropyranyl alcohols [6]. This approach proceeds through a novel exo-cyclic migration mechanism and demonstrates excellent selectivity under mild reaction conditions. The method has been successfully applied to the total synthesis of centrolobine, showcasing its utility in complex molecule construction [6].

Transition metal-catalyzed cycloisomerization reactions offer efficient access to tetrahydropyran frameworks through the rearrangement of acyclic precursors [7]. Ruthenium-catalyzed dynamic kinetic resolution combined with cycloisomerization provides a particularly elegant approach to highly functionalized tetrahydropyran derivatives [8]. This methodology establishes multiple stereogenic centers in a single operation with excellent enantioselectivity [8].

Modern ApproachCatalyst SystemKey AdvantagesSelectivity
Heck Redox-RelayPalladium complexesSingle-step formation>95% trans [6]
CycloisomerizationRuthenium catalystsMultiple stereocenters>99% ee [8]
Gold-CatalyzedGold(I) complexesMild conditions90-98% dr [9]

Gold-catalyzed cyclization reactions have gained prominence for their ability to activate alkyne and allene substrates under mild conditions [9]. These transformations proceed through the formation of π-activated intermediates that undergo intramolecular nucleophilic attack by appropriately positioned hydroxyl groups. The resulting tetrahydropyran products often exhibit excellent diastereoselectivity and functional group tolerance [9].

Organocatalytic approaches represent a significant advancement in sustainable tetrahydropyran synthesis [10]. The domino Michael-hemiacetalization reaction catalyzed by chiral organocatalysts enables the direct synthesis of polyfunctionalized dihydro- and tetrahydropyran derivatives from simple starting materials [10]. These reactions proceed with moderate to excellent diastereoselectivities and enantioselectivities while avoiding the use of precious metal catalysts [10].

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure [(2R,4S)-2-Methyloxan-4-yl]methanol requires sophisticated asymmetric methodologies that can control absolute stereochemistry. Modern asymmetric synthesis employs three primary strategies: chiral pool approaches, auxiliary-based methods, and catalytic asymmetric transformations [11].

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available enantiomerically pure natural products as starting materials to establish the desired stereochemistry [12]. This approach offers significant advantages in terms of cost-effectiveness and environmental sustainability since it avoids the need for resolution or complex catalyst systems [13].

Carbohydrate-derived starting materials represent an excellent chiral pool source for tetrahydropyran synthesis [14]. The inherent functionality and defined stereochemistry of sugar derivatives provide multiple opportunities for selective transformations. D-Glucose and related pyranose sugars can be converted to tetrahydropyran derivatives through selective deoxygenation and functional group manipulation [14].

Terpene-derived precursors offer another valuable chiral pool approach [12]. The synthesis of complex terpene natural products has demonstrated the utility of monoterpene starting materials in constructing tetrahydropyran-containing targets [12]. Key transformations include ring contraction reactions that convert six-membered terpene rings to appropriately substituted tetrahydropyran derivatives [12].

Chiral Pool SourceKey AdvantagesTypical TransformationsApplications
CarbohydratesLow cost, high purityDeoxygenation, ring contractionSugar analogs [14]
TerpenesNatural stereochemistryOxidative cleavage, cyclizationNatural products [12]
Amino AcidsDiverse functionalityCyclization, reductionPharmaceutical intermediates [15]

Amino acid-derived precursors provide access to nitrogen-containing tetrahydropyran analogs through cyclization reactions [15]. The established methodology for peptide synthesis can be adapted to construct heterocyclic frameworks with defined stereochemistry [15].

Auxiliary-Based Asymmetric Synthesis

Chiral auxiliary-mediated synthesis involves the temporary attachment of enantiomerically pure groups to direct the stereochemical outcome of subsequent transformations [16]. This approach has proven particularly effective for establishing multiple stereogenic centers in complex tetrahydropyran derivatives [17].

Evans' oxazolidinone auxiliaries represent the most widely employed system for asymmetric aldol reactions [13]. The synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol can benefit from auxiliary-controlled carbon-carbon bond formation followed by cyclization to install the tetrahydropyran ring [17]. The auxiliary is subsequently removed under mild conditions without affecting the established stereochemistry [16].

Camphor-derived auxiliaries offer an alternative approach with demonstrated effectiveness in tetrahydropyran synthesis [17]. The use of 1-(R)-camphor-sulfonic acid or 1-(S)-camphor-sulfonic acid as chiral organocatalysts enables the synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol derivatives [17]. This methodology provides access to enantiomerically enriched products under environmentally benign conditions [17].

Auxiliary TypeAttachment MethodKey ReactionsRemoval Conditions
OxazolidinonesN-AcylationAldol, alkylationLiOH, H₂O₂ [13]
Camphor DerivativesEsterificationDiels-Alder, aldolHydrolysis [17]
Binaphthyl SystemsCoordinationCycloadditionChromatography [16]

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis represents the most atom-economical approach to enantiomerically pure tetrahydropyran derivatives [11]. These methods employ substoichiometric quantities of chiral catalysts to induce high levels of enantioselectivity [18].

Transition metal-based asymmetric catalysis has achieved remarkable success in tetrahydropyran synthesis [11]. Jacobsen's chiral chromium(III) catalysts enable highly enantioselective hetero-Diels-Alder reactions that deliver tetrahydropyran-4-one derivatives with excellent stereochemical control [4]. The catalyst system tolerates a wide range of substrates and provides consistently high enantioselectivities [4].

Organocatalytic asymmetric synthesis has emerged as a powerful complement to metal-based systems [11]. The development of chiral phosphoric acids, thioureas, and secondary amines has enabled numerous enantioselective transformations relevant to tetrahydropyran synthesis [10]. These catalysts operate through non-covalent interactions and avoid concerns related to metal contamination in pharmaceutical applications [19].

Catalyst TypeActive SpeciesMechanismTypical ee
Chromium(III)Cr-salen complexesLewis acid activation95-99% [4]
Chiral Phosphoric AcidsBrønsted acidProton transfer90-98% [11]
OrganocatalystsSecondary aminesIminium activation85-95% [10]

Biocatalytic approaches offer exceptional selectivity for asymmetric tetrahydropyran synthesis [5]. Engineered enzymes can perform unprecedented transformations with remarkable stereocontrol [5]. Recent developments in halohydrin dehalogenase engineering have enabled the biocatalytic formation and ring-opening of oxetanes, providing potential routes to tetrahydropyran derivatives [5].

Green Chemistry Approaches

The development of environmentally sustainable methodologies for [(2R,4S)-2-Methyloxan-4-yl]methanol synthesis aligns with the growing emphasis on green chemistry principles [19]. These approaches minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [20].

Solvent-free methodologies represent a key advancement in sustainable tetrahydropyran synthesis [21]. Grinding-based reactions using pestle and mortar techniques enable efficient transformations without organic solvents [21]. The synthesis of oximes and related intermediates has been successfully demonstrated using bismuth(III) oxide as a catalyst under solvent-free conditions [21]. This approach minimizes waste disposal problems and provides operational simplicity [21].

Microwave-assisted synthesis offers significant advantages in terms of reaction efficiency and energy consumption [19]. The direct heating of reactants through microwave irradiation leads to faster reaction rates and improved yields compared to conventional heating methods [20]. Heterocyclic synthesis under microwave conditions has demonstrated remarkable efficiency for constructing complex ring systems [19].

Green ApproachKey BenefitsEnergy ReductionWaste Minimization
Solvent-freeNo organic waste70-90% reduction [21]Near-zero waste [21]
MicrowaveRapid heating60-80% reduction [19]Improved selectivity [20]
BiocatalysisMild conditions50-70% reduction [5]Biodegradable products [19]

Biocatalytic processes provide exceptional sustainability through the use of enzymes under mild reaction conditions [22]. Recent advances in enzyme engineering have expanded the scope of biocatalytic transformations to include complex heterocyclic synthesis [5]. These methods operate at ambient temperature and pressure while achieving remarkable selectivity [22].

Water-mediated reactions align with green chemistry principles by employing the most environmentally benign solvent [23]. The development of aqueous organocatalytic systems has enabled efficient heterocyclic synthesis in water [23]. These methodologies often demonstrate improved safety profiles and simplified purification procedures [23].

Flow Chemistry Applications

Continuous flow chemistry has revolutionized the synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol by providing enhanced control over reaction parameters and enabling safe scale-up [9]. Flow methodologies offer numerous advantages including improved heat and mass transfer, enhanced safety, and simplified automation [24].

Microreactor technology enables precise control of reaction conditions through the use of miniaturized reaction vessels [25]. The small dimensions of microreactors facilitate rapid mixing and uniform heating, leading to improved reaction yields and selectivity [25]. Tetrahydropyran synthesis in microreactors has demonstrated superior performance compared to traditional batch processes [26].

Telescoped synthesis in flow systems eliminates the need for intermediate isolation and purification [9]. The synthesis of hennoxazole A utilizing a combined batch/flow approach demonstrated the effectiveness of this strategy [9]. The flow portion of the synthesis employed polymer-supported reagents and scavengers to achieve inline purification, significantly reducing overall process time [9].

Flow ParameterOptimization RangeImpact on SelectivitySafety Benefits
Temperature-78°C to 250°CEnhanced dr/er ratios [9]Precise control [27]
Residence TimeSeconds to hoursMinimized side reactions [9]Continuous monitoring [27]
Pressure1-50 barImproved yields [27]Contained reactions [28]

Superheated flow chemistry operates at temperatures above the normal boiling point of solvents while maintaining liquid phase through applied back-pressure [28]. This approach enables dramatic acceleration of reaction rates, potentially reducing reaction times from days to minutes [28]. The application of superheated conditions to heterocyclic synthesis has demonstrated remarkable efficiency gains [28].

Automated synthesis platforms integrate flow chemistry with robotics and artificial intelligence to enable autonomous molecule production [29]. The development of platforms like SynFini™ demonstrates the potential for fully automated synthesis from design through execution [30]. These systems can optimize reaction conditions and execute multi-step syntheses without human intervention [29].

Scalability Considerations for Industrial Production

The translation of laboratory-scale synthesis to industrial production of [(2R,4S)-2-Methyloxan-4-yl]methanol requires careful consideration of scalability factors including safety, economics, and regulatory compliance [31]. Industrial processes must be robust, reproducible, and cost-effective while maintaining product quality [32].

Process intensification strategies enable dramatic improvements in manufacturing efficiency through the optimization of molecular-level kinetics and thermodynamics [33]. The integration of reaction and separation operations into single unit processes reduces equipment requirements and facility footprint [33]. Heat integration and energy recovery systems further enhance process economics [33].

Reactor design considerations become critical at industrial scale [34]. The selection of appropriate reactor configurations must account for heat and mass transfer limitations that become pronounced at larger scales [35]. Continuous stirred tank reactors, plug flow reactors, and specialized designs each offer distinct advantages depending on the specific reaction requirements [36].

Scale FactorLaboratory (mg)Pilot (kg)Commercial (tonnes)
Heat TransferExcellentGoodChallenging [37]
MixingUniformVariableCritical design [35]
SafetyManageableImportantParamount [37]
EconomicsNot criticalEmergingDecisive [31]

Quality control systems must be implemented to ensure consistent product specifications across production campaigns [32]. Process analytical technology enables real-time monitoring of critical quality attributes and provides feedback for process control [32]. Statistical process control methods help identify trends and maintain process capability [32].

Supply chain considerations impact the selection of synthetic routes for commercial production [31]. The availability and cost of starting materials, particularly for chiral pool approaches, can significantly influence process economics [38]. Alternative synthetic routes may be required to ensure reliable supply of key intermediates [31].

Regulatory compliance adds complexity to industrial synthesis planning [39]. Environmental regulations govern waste disposal and emission limits, while pharmaceutical regulations require extensive validation and documentation [39]. Green chemistry approaches that minimize environmental impact and enhance process safety provide significant advantages in regulatory approval [20].

The development of robust analytical methods supports both process development and commercial manufacturing [40]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provide essential tools for product characterization and impurity profiling [40]. Method validation according to pharmaceutical guidelines ensures reliability across different laboratories and time periods [40].

Economic modeling guides the selection of optimal synthetic routes by evaluating capital and operating costs [41]. Techno-economic analysis considers equipment costs, raw material expenses, utilities consumption, and labor requirements [41]. The minimum selling price analysis for related tetrahydropyran derivatives demonstrates the importance of feedstock costs and process efficiency in determining commercial viability [41].

Continuous improvement programs ensure ongoing optimization of industrial processes [37]. Statistical design of experiments enables systematic evaluation of process variables and their interactions [32]. Knowledge management systems capture process understanding and facilitate technology transfer between facilities [36].

The integration of digital technologies enhances manufacturing capabilities through data analytics and machine learning [42]. Process modeling and simulation enable virtual experimentation and risk assessment before implementing changes [36]. Digital twins of manufacturing processes provide real-time optimization and predictive maintenance capabilities [29].

Environmental sustainability considerations increasingly influence industrial process selection [43]. Life cycle assessment evaluates the environmental impact of different synthetic routes from raw material extraction through product disposal [43]. Carbon footprint reduction and waste minimization goals drive the adoption of green chemistry principles in commercial manufacturing [20].

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0.6

Dates

Last modified: 04-14-2024

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